molecular formula C12H14O5 B1270620 Methyl (2-ethoxy-4-formylphenoxy)acetate CAS No. 428482-76-2

Methyl (2-ethoxy-4-formylphenoxy)acetate

Cat. No.: B1270620
CAS No.: 428482-76-2
M. Wt: 238.24 g/mol
InChI Key: DZYBXVLDFNWLLY-UHFFFAOYSA-N
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Description

Methyl (2-ethoxy-4-formylphenoxy)acetate is a synthetic organic compound with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol. . This compound is characterized by its unique structure, which includes an ethoxy group, a formyl group, and a phenoxyacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-ethoxy-4-formylphenoxy)acetate typically involves the reaction of 2-ethoxy-4-formylphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the phenol group by the chloroacetate, resulting in the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to meet Good Manufacturing Practice (GMP) standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-ethoxy-4-formylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2-ethoxy-4-carboxyphenoxyacetic acid.

    Reduction: 2-ethoxy-4-hydroxyphenoxyacetic acid.

    Substitution: Various alkoxy-substituted phenoxyacetates.

Scientific Research Applications

Methyl (2-ethoxy-4-formylphenoxy)acetate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe for biochemical assays.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and as a precursor for the synthesis of agrochemicals

Mechanism of Action

The mechanism of action of methyl (2-ethoxy-4-formylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The phenoxyacetate moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2-allyl-6-ethoxy-4-formylphenoxy)acetate
  • Methyl 2-(4-formylphenoxy)acetate

Uniqueness

Methyl (2-ethoxy-4-formylphenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethoxy and formyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

methyl 2-(2-ethoxy-4-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-3-16-11-6-9(7-13)4-5-10(11)17-8-12(14)15-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYBXVLDFNWLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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